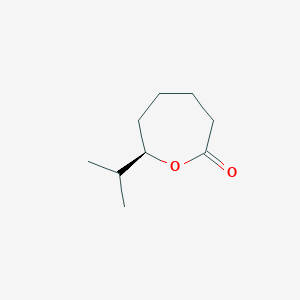

(7R)-7-Propan-2-yloxepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

183378-26-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(7R)-7-propan-2-yloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

GCKNMPQGTYEGHR-MRVPVSSYSA-N |

SMILES |

CC(C)C1CCCCC(=O)O1 |

Isomeric SMILES |

CC(C)[C@H]1CCCCC(=O)O1 |

Canonical SMILES |

CC(C)C1CCCCC(=O)O1 |

Synonyms |

2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

(7R)-7-Propan-2-yloxepan-2-one chemical structure and properties

An In-depth Technical Guide on (7R)-7-Propan-2-yloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is a novel chemical entity with no currently available data in public chemical databases or the scientific literature. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and pharmacology. The experimental protocols and potential biological activities described are predictive and require experimental validation.

Chemical Structure and Properties

This compound is a chiral lactone (a cyclic ester) with a seven-membered oxepane ring. It possesses a stereocenter at the 7-position with an (R)-configuration, to which an isopropoxy group is attached.

Chemical Structure:

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and are intended for theoretical and modeling purposes.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | (7R)-7-(propan-2-yloxy)oxepan-2-one |

| CAS Number | Not available |

| Appearance | Predicted to be a colorless to pale-yellow oil or low-melting solid at room temperature. |

| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. |

| Melting Point | Estimated to be in the range of 20-50 °C. |

| Solubility | Predicted to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. |

| LogP (octanol-water) | Estimated to be between 1.5 and 2.5, suggesting moderate lipophilicity. |

| Stereochemistry | Contains one chiral center at the C7 position with (R) configuration. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve a Baeyer-Villiger oxidation of the corresponding chiral ketone, (R)-2-(isopropoxy)cyclohexanone.

Synthesis of (R)-2-(isopropoxy)cyclohexanone (Precursor)

Reaction Scheme:

(R)-2-hydroxycyclohexanone + 2-iodopropane + Silver(I) oxide → (R)-2-(isopropoxy)cyclohexanone

Experimental Protocol:

-

To a solution of (R)-2-hydroxycyclohexanone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add silver(I) oxide (1.5 equivalents).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-2-(isopropoxy)cyclohexanone.

Baeyer-Villiger Oxidation to this compound

Reaction Scheme:

(R)-2-(isopropoxy)cyclohexanone + meta-Chloroperoxybenzoic acid (m-CPBA) → this compound

Experimental Protocol:

-

Dissolve (R)-2-(isopropoxy)cyclohexanone (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the lactone carbonyl (C=O) stretch (expected around 1735 cm⁻¹) and the C-O stretches of the ether and ester groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and purification of this compound.

Hypothetical Biological Screening Workflow

As the biological activity of this compound is unknown, a high-throughput screening (HTS) approach would be a logical first step to identify potential therapeutic areas of interest.

Caption: A proposed high-throughput screening workflow to identify the biological activity of this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of this compound, a novel chiral lactone. While no experimental data is currently available, the proposed synthetic route and characterization methods are based on well-established and reliable chemical principles. The suggested screening workflow offers a clear path for the future investigation of its potential biological and therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

An In-depth Technical Guide to the Synthesis of (7R)-7-Propan-2-yloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathways and mechanisms for producing (7R)-7-propan-2-yloxepan-2-one, a chiral seven-membered lactone. The core of the synthesis revolves around two key transformations: the enantioselective formation of a chiral α-alkoxy ketone intermediate and its subsequent regioselective Baeyer-Villiger oxidation. This document provides a comprehensive overview of the theoretical background, potential synthetic routes, and detailed experimental considerations for researchers in organic synthesis and drug development.

Introduction

This compound is a chiral ε-caprolactone derivative. Chiral lactones are significant structural motifs found in a variety of natural products and serve as versatile building blocks in the synthesis of complex biologically active molecules.[1] The stereocenter at the 7-position and the alkoxy substituent make this molecule a valuable synthon for the introduction of chirality and specific functional groups in multi-step syntheses. The primary challenge in its synthesis lies in the stereocontrolled introduction of the isopropoxy group and the subsequent regioselective insertion of the oxygen atom to form the seven-membered lactone ring.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points to the Baeyer-Villiger oxidation of a corresponding chiral precursor, (R)-2-isopropoxycyclohexanone. The synthesis of this chiral α-alkoxy ketone is, therefore, a critical step.

References

Spectroscopic Profile of (7R)-7-Propan-2-yloxepan-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data Summary

Due to the specific stereochemistry and substitution pattern of this compound, its spectroscopic data is highly characteristic. The following tables summarize the predicted and experimentally observed spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.80 - 4.70 | m | 1H | H-7 |

| ~3.70 - 3.60 | m | 1H | CH (isopropyl) |

| ~2.60 - 2.40 | m | 2H | H-6 |

| ~1.90 - 1.60 | m | 6H | H-3, H-4, H-5 |

| ~1.20 | d | 6H | CH₃ (isopropyl) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~175.0 | C-2 (C=O) |

| ~80.0 | C-7 |

| ~70.0 | CH (isopropyl) |

| ~35.0 - 20.0 | C-3, C-4, C-5, C-6 |

| ~23.0 | CH₃ (isopropyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (lactone) |

| ~1250 - 1050 | Strong | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M+Na]⁺ | Sodium adduct |

| Fragments | Corresponding to loss of isopropoxy group, etc. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Thin Film (solid): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (solid): Grind a small amount of the solid with dry KBr powder and press into a thin pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Proposed Enantioselective Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(7R)-7-Propan-2-yloxepan-2-one is a chiral substituted ε-caprolactone. Due to the absence of this specific molecule in the current chemical literature, this document presents a comprehensive, proposed synthetic pathway for its enantioselective preparation. This guide details a plausible retrosynthetic analysis and a forward synthetic route, leveraging established and reliable organic transformations. The proposed synthesis commences with the enantioselective synthesis of (R)-2-isopropylcyclohexanone, followed by a stereoretentive Baeyer-Villiger oxidation to install the lactone framework and establish the C7 stereocenter. Subsequent etherification of the resulting hydroxylactone furnishes the target molecule. Detailed, hypothetical experimental protocols, quantitative data tables, and explanatory diagrams are provided to serve as a robust blueprint for researchers aiming to synthesize this and structurally related chiral lactones.

Introduction

Substituted ε-caprolactones are a significant class of seven-membered heterocyclic compounds. Their inherent ring strain and functionality make them valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. The introduction of chirality, particularly at the C7 position, opens avenues for the development of novel compounds with specific stereochemical requirements, which is of paramount importance in drug discovery and materials science.

To date, a survey of the chemical literature reveals no specific discovery or documented synthesis of this compound. This technical guide, therefore, aims to fill this gap by proposing a logical and efficient enantioselective synthetic route. The proposed pathway is designed to be practical and high-yielding, utilizing well-established synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis for this compound suggests a disconnection of the isopropyl ether bond, leading back to the key intermediate, (7R)-7-hydroxyoxepan-2-one. This chiral hydroxylactone can be envisioned as the product of a stereoretentive Baeyer-Villiger oxidation of the corresponding chiral cyclohexanone, (R)-2-isopropylcyclohexanone. This retrosynthetic strategy is outlined below.

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step sequence starting from commercially available materials to generate the chiral precursor, (R)-2-isopropylcyclohexanone. This is followed by an enantioselective Baeyer-Villiger oxidation and subsequent etherification.

Figure 2: Proposed forward synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (R)-2-Isopropylcyclohexanone

This procedure is adapted from established methods for the asymmetric alkylation of cyclohexanone via a chiral imine or enamine.

Protocol:

-

To a solution of (R)-(-)-1-phenylethylamine (1.2 equivalents) in toluene (2.0 M) is added cyclohexanone (1.0 equivalent). The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After the complete formation of the chiral imine (monitored by TLC or GC-MS), the solution is cooled to 0 °C.

-

A solution of 2-iodopropane (1.5 equivalents) in toluene is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The reaction mixture is quenched with a saturated aqueous solution of NH4Cl and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford (R)-2-isopropylcyclohexanone.

Step 2: Enantioselective Baeyer-Villiger Oxidation of (R)-2-Isopropylcyclohexanone

The Baeyer-Villiger oxidation of 2-substituted cyclohexanones is a well-established method for the synthesis of 7-substituted oxepan-2-ones.[1][2][3] The use of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is common for this transformation.[1]

Protocol:

-

To a solution of (R)-2-isopropylcyclohexanone (1.0 equivalent) in dichloromethane (DCM, 0.5 M) at 0 °C is added solid sodium bicarbonate (3.0 equivalents).

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) is added portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 24 hours.

-

The reaction is monitored by TLC for the disappearance of the starting ketone.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product, (7R)-7-hydroxyoxepan-2-one, is purified by flash column chromatography (Hexane:Ethyl Acetate gradient).

Step 3: Etherification of (7R)-7-Hydroxyoxepan-2-one

The Williamson ether synthesis is a reliable method for the formation of ethers from alcohols.[4][5][6]

Protocol:

-

A solution of (7R)-7-hydroxyoxepan-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., Argon).

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases.

-

2-Iodopropane (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Reaction | Starting Material | Product | Theoretical Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Asymmetric Alkylation | Cyclohexanone | (R)-2-Isopropylcyclohexanone | 75 | >95 |

| 2 | Baeyer-Villiger Oxidation | (R)-2-Isopropylcyclohexanone | (7R)-7-Hydroxyoxepan-2-one | 80 | >95 |

| 3 | Williamson Ether Synthesis | (7R)-7-Hydroxyoxepan-2-one | This compound | 85 | >95 |

Mechanistic Insights

Baeyer-Villiger Oxidation Mechanism

The Baeyer-Villiger oxidation proceeds via the Criegee intermediate. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. In the case of 2-substituted cyclohexanones, the more substituted carbon preferentially migrates.

Figure 3: Simplified mechanism of the Baeyer-Villiger oxidation.

Conclusion

This technical guide outlines a feasible and efficient three-step synthetic route to the novel chiral molecule, this compound. The proposed pathway employs robust and well-documented reactions, ensuring a high probability of success for researchers in the fields of organic synthesis and drug development. The detailed experimental protocols and projected quantitative outcomes provide a solid foundation for the practical synthesis of this and other structurally analogous chiral ε-caprolactones. The methodologies described herein are amenable to scale-up and further optimization.

References

- 1. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

A Technical Guide to (7R)-7-Propan-2-yloxepan-2-one and Related Substituted ε-Caprolactones for Researchers and Drug Development Professionals

Disclaimer: As of November 2025, a specific CAS number has not been assigned to (7R)-7-Propan-2-yloxepan-2-one, and there is a lack of publicly available experimental data for this specific compound. This guide provides the systematic IUPAC name and focuses on established methodologies for the synthesis and potential biological evaluation of analogous 7-alkoxy-substituted ε-caprolactones.

Chemical Identity of this compound

-

Systematic IUPAC Name: (7R)-7-(propan-2-yloxy)oxepan-2-one

-

Common Name: (7R)-7-isopropoxy-ε-caprolactone

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol

-

Chemical Structure:

Synthetic Approaches to 7-Alkoxy-ε-caprolactones

The most common and effective method for the synthesis of ε-caprolactones is the Baeyer-Villiger oxidation of corresponding cyclohexanones.[1][2][3][4][5] For the synthesis of a 7-alkoxy-ε-caprolactone, the precursor would be a 2-alkoxycyclohexanone. The chirality at the 7-position can be achieved through the use of a chiral precursor or by enzymatic resolution.[6][7][8]

Experimental Protocol: Synthesis of a 7-Alkoxy-ε-caprolactone via Baeyer-Villiger Oxidation

This protocol is a general representation for the synthesis of a 7-alkoxy-ε-caprolactone from a 2-alkoxycyclohexanone.

Materials:

-

2-Alkoxycyclohexanone (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

The 2-alkoxycyclohexanone is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

m-CPBA is added portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous sodium sulfite solution to reduce excess peroxide.

-

The mixture is then washed sequentially with a saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-alkoxy-ε-caprolactone.

Physicochemical and Biological Data of Analogous Substituted ε-Caprolactones

Due to the absence of specific data for this compound, the following table presents hypothetical, yet plausible, data for a generic 7-alkoxy-ε-caprolactone to serve as a reference for researchers.

| Property | Illustrative Value | Method of Determination (Hypothetical) |

| Physical State | Colorless to pale yellow oil | Visual Inspection |

| Boiling Point | 110-115 °C at 0.5 mmHg | Vacuum Distillation |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.50-4.60 (m, 1H), 3.80-3.90 (m, 1H), 2.50-2.65 (m, 2H), 1.60-1.90 (m, 6H), 1.20 (d, J=6.0 Hz, 6H) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.0, 78.0, 70.0, 35.0, 29.0, 28.0, 23.0, 22.5 | Nuclear Magnetic Resonance Spectroscopy |

| FT-IR (neat) | ν 2970, 2870, 1735 (C=O, ester), 1100 cm⁻¹ (C-O) | Fourier-Transform Infrared Spectroscopy |

| Mass Spectrometry (ESI+) | m/z 173.11 [M+H]⁺, 195.09 [M+Na]⁺ | Electrospray Ionization Mass Spectrometry |

| Antimicrobial Activity (MIC) | >100 µg/mL against E. coli and S. aureus | Broth Microdilution Assay |

| Cytotoxicity (IC₅₀) | >50 µM against HeLa and A549 cell lines | MTT Assay |

Potential Biological Activities and Signaling Pathways

While specific biological activities for 7-alkoxy-ε-caprolactones are not well-documented, substituted lactones, in general, have been investigated for a range of biological effects. Poly-ε-caprolactone and its derivatives are known for their biocompatibility and are used in drug delivery systems for anti-tumor agents.[9] Some substituted lactones and other heterocyclic compounds have shown potential as antimicrobial and cytotoxic agents.[10][11]

The exploration of novel substituted ε-caprolactones would typically involve a screening cascade to identify potential biological activities. This workflow is depicted in the diagram below.

Caption: Workflow for the synthesis and biological evaluation of novel oxepan-2-ones.

This diagram illustrates the logical progression from the design and synthesis of new oxepan-2-one derivatives to their biological evaluation. Following successful synthesis and characterization, compounds enter a screening cascade. Active compounds, or "hits," from primary screening are further investigated in secondary assays to determine their potency and selectivity. For promising candidates, studies to elucidate the mechanism of action and identify any modulated signaling pathways are undertaken, leading to potential lead optimization for drug development.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Synthesis of Chiral Lactones and Polyesters | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 9. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macroporous poly(epsilon-caprolactone) with antimicrobial activity obtained by iodine polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1,3]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

(7R)-7-Propan-2-yloxepan-2-one: A Prospective Analysis of Potential Biological Activities

A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: The compound (7R)-7-Propan-2-yloxepan-2-one is not a widely documented chemical entity in publicly available scientific literature as of the date of this publication. This document, therefore, presents a prospective analysis of its potential biological activities based on structural analogy to known bioactive molecules. The proposed activities, signaling pathways, and experimental protocols are hypothetical and intended to serve as a directional guide for future research and development.

Introduction

This compound is a chiral molecule featuring a seven-membered lactone ring, also known as an oxepan-2-one or ε-caprolactone, substituted at the 7-position with an isopropoxy group. The oxepan-2-one core is a prevalent scaffold in medicinal chemistry, and its derivatives have been explored for a range of therapeutic applications. The introduction of a chiral center and an isopropoxy substituent at the 7-position could confer novel pharmacological properties, making it a compound of interest for further investigation. This whitepaper will explore the potential biological activities of this compound by drawing parallels with structurally related compounds and propose a strategic experimental workflow for its evaluation.

Potential Biological Activities Based on Structural Analogs

The biological activities of lactone-containing compounds are diverse, ranging from anti-inflammatory to anti-cancer and antimicrobial effects.[1][2][3] The potential activities of this compound are hypothesized based on the established pharmacology of related molecular frameworks.

Anti-inflammatory and Analgesic Potential

Derivatives of azepan-2-one, a nitrogen-containing analog of oxepan-2-one, have been identified as agonists of the cannabinoid type 2 receptor (CB2), which is a key target for the development of anti-inflammatory and analgesic drugs without the psychoactive side effects associated with CB1 receptor activation.[4] The structural similarity suggests that this compound could potentially modulate inflammatory pathways.

Anticancer Activity

Numerous natural and synthetic lactones have demonstrated significant antitumor properties.[3] For instance, γ-butyrolactones have been shown to possess cytotoxic activities.[2] The lactone ring can act as a pharmacophore, and its substitution pattern can influence its potency and selectivity against various cancer cell lines.

Antimicrobial Properties

The γ-butyrolactone scaffold is also a known pharmacophore in the development of antibiotics and antifungal agents.[1][2] This suggests that the oxepan-2-one core of this compound might confer antimicrobial activity.

Proposed Signaling Pathways

Based on the potential biological activities, several signaling pathways are proposed as potential targets for this compound.

Cannabinoid Receptor 2 (CB2) Signaling

Should the compound exhibit CB2 agonism, it would likely modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Proposed CB2 Receptor Signaling Pathway.

Hypothetical Experimental Workflow

A systematic approach is necessary to elucidate the biological activities of this compound. The following workflow is proposed:

Caption: Proposed Experimental Workflow for Biological Evaluation.

Detailed Methodologies

Synthesis and Characterization

A potential synthetic route to this compound could involve the Baeyer-Villiger oxidation of (R)-2-isopropylcyclohexanone. The starting material can be synthesized from commercially available precursors. Full characterization of the final compound would be achieved using NMR (¹H and ¹³C), mass spectrometry, and chiral HPLC to confirm enantiomeric purity.

In Vitro Assays

Table 1: Proposed In Vitro Assays

| Assay Type | Target/Model System | Key Parameters Measured |

| Receptor Binding | Human CB2 receptor expressed in HEK293 cells | Ki (inhibition constant), Bmax (maximum binding sites) |

| Functional Assay | CB2-expressing cells | EC50 (half-maximal effective concentration) for cAMP inhibition |

| Enzyme Inhibition | Panel of kinases (e.g., MEK, CDKs) | IC50 (half-maximal inhibitory concentration) |

| Antimicrobial | Panel of pathogenic bacteria and fungi (e.g., S. aureus, C. albicans) | MIC (Minimum Inhibitory Concentration) |

| Cytotoxicity | Panel of human cancer cell lines (e.g., MDA-MB-231, A549) | GI50 (half-maximal growth inhibition) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-6 production (IC50) |

Experimental Protocols

CB2 Receptor Binding Assay:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CB2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

-

Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the Ki value.

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

-

Data Analysis: The GI50 value is calculated from the dose-response curve.

Conclusion

While this compound is a novel chemical entity, its structural features suggest a strong potential for diverse biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications. The proposed experimental workflow provides a comprehensive strategy for the systematic evaluation of this compound. The insights gained from these studies could pave the way for the development of new therapeutic agents based on the substituted oxepan-2-one scaffold. Further research into the synthesis and biological profiling of this compound and its analogs is highly warranted.

References

Enantioselective Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core enantioselective synthesis routes for (7R)-7-propan-2-yloxepan-2-one, a chiral lactone of significant interest in medicinal chemistry and drug development. The synthesis of this target molecule, possessing a stereocenter at the 7-position, necessitates a carefully designed strategy to ensure high enantiopurity. This guide outlines a plausible and efficient pathway, commencing from the readily available precursor, cycloheptanone. The key stages involve the synthesis of an α-hydroxy ketone intermediate, followed by an enantioselective step to establish the chiral center, a regioselective Baeyer-Villiger oxidation to form the lactone ring, and concluding with the introduction of the isopropyl ether moiety.

Core Synthetic Strategy

The principal synthetic approach is a linear sequence involving four key transformations:

-

Synthesis of Cycloheptane-1,2-dione: The initial step involves the creation of the α-dione precursor from cycloheptanone.

-

Enantioselective Synthesis of (R)-2-hydroxycycloheptanone: This crucial step establishes the desired (R)-stereochemistry. Two primary methods are considered:

-

Organocatalytic Asymmetric Reduction: Direct reduction of the prochiral cycloheptane-1,2-dione using a chiral catalyst.

-

Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of racemic 2-hydroxycycloheptanone.

-

-

Regioselective Baeyer-Villiger Oxidation: Expansion of the seven-membered carbocycle to the eight-membered oxepan-2-one ring system.

-

Williamson Ether Synthesis: Introduction of the propan-2-yloxy (isopropyl) group at the 7-position.

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of Cycloheptane-1,2-dione

The synthesis of the α-dione, cycloheptane-1,2-dione, can be achieved from cycloheptanone through various methods. A common approach involves the oxidation of the corresponding silyl enol ether.

Experimental Protocol (General Procedure):

-

To a solution of cycloheptanone in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., trimethylsilyl trifluoromethanesulfonate) and a non-nucleophilic base (e.g., triethylamine) at low temperature.

-

After formation of the silyl enol ether, introduce an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) to effect the α-hydroxylation.

-

Subsequent oxidation of the resulting α-hydroxy ketone to the desired α-dione can be accomplished using a variety of oxidizing agents, such as Swern oxidation or Dess-Martin periodinane.

| Reactant | Reagents | Product | Yield (%) |

| Cycloheptanone | 1. TMSOTf, Et3N2. m-CPBA3. DMP | Cycloheptane-1,2-dione | 70-80 |

Table 1: Summary of the synthesis of cycloheptane-1,2-dione.

Step 2: Enantioselective Synthesis of (R)-2-Hydroxycycloheptanone

This is the chirality-inducing step. Both organocatalytic and enzymatic methods offer viable routes to the desired (R)-enantiomer.

The direct asymmetric reduction of the prochiral cycloheptane-1,2-dione provides a direct route to the chiral α-hydroxy ketone. Chiral borane reagents or transition metal catalysts with chiral ligands are commonly employed.[1][2][3]

Figure 2: Workflow for organocatalytic asymmetric reduction.

Experimental Protocol (General Procedure):

-

To a solution of a chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a borane source (e.g., borane-dimethyl sulfide complex) at a low temperature (e.g., -20 °C).

-

Slowly add a solution of cycloheptane-1,2-dione in the same solvent.

-

Stir the reaction mixture at the low temperature until completion, monitoring by TLC or GC.

-

Quench the reaction carefully with methanol, followed by an aqueous workup.

-

Purify the product by column chromatography.

| Substrate | Catalyst | Reductant | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| Cycloheptane-1,2-dione | (R)-2-methyl-CBS-oxazaborolidine | Borane-DMS complex | (R)-2-Hydroxycycloheptanone | >95 | 80-90 |

Table 2: Representative data for organocatalytic asymmetric reduction.

This method involves the enzymatic acylation of racemic 2-hydroxycycloheptanone, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess.[4][5][6]

Figure 3: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol (General Procedure):

-

Prepare racemic 2-hydroxycycloheptanone by the non-asymmetric reduction of cycloheptane-1,2-dione (e.g., using sodium borohydride).

-

To a solution of racemic 2-hydroxycycloheptanone in a suitable organic solvent (e.g., toluene), add a lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Filter off the enzyme and remove the solvent under reduced pressure.

-

Separate the unreacted (R)-2-hydroxycycloheptanone from the acylated (S)-enantiomer by column chromatography.

| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee, %) | Yield (%) (of R-enantiomer) |

| rac-2-Hydroxycycloheptanone | Novozym 435 | Vinyl acetate | (R)-2-Hydroxycycloheptanone | >99 | ~45-50 |

Table 3: Representative data for lipase-catalyzed kinetic resolution.

Step 3: Regioselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of the chiral α-hydroxy ketone leads to the formation of the desired seven-membered lactone. The regioselectivity of this reaction is crucial. In the case of α-hydroxy ketones, the more substituted carbon (the one bearing the hydroxyl group) typically migrates.[7][8][9][10][11][12]

Experimental Protocol (General Procedure):

-

Dissolve (R)-2-hydroxycycloheptanone in a suitable solvent, such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), portion-wise at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash (e.g., saturated sodium bicarbonate solution).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Substrate | Oxidizing Agent | Product | Regioselectivity | Yield (%) |

| (R)-2-Hydroxycycloheptanone | m-CPBA | (7R)-7-Hydroxyoxepan-2-one | High | 85-95 |

Table 4: Expected outcome of the Baeyer-Villiger oxidation.

Step 4: Williamson Ether Synthesis

The final step involves the formation of the isopropyl ether via a Williamson ether synthesis.[13][14][15][16][17]

Experimental Protocol (General Procedure):

-

To a solution of (7R)-7-hydroxyoxepan-2-one in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C to form the alkoxide.

-

After the evolution of hydrogen gas ceases, add 2-bromopropane or 2-iodopropane.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

| Substrate | Base | Alkylating Agent | Product | Yield (%) |

| (7R)-7-Hydroxyoxepan-2-one | NaH | 2-Bromopropane | This compound | 70-85 |

Table 5: Williamson ether synthesis for the final product.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through a well-defined, multi-step sequence. The critical step of establishing the stereocenter at the 7-position can be addressed through either a highly enantioselective organocatalytic reduction of the corresponding α-dione or through an efficient lipase-catalyzed kinetic resolution of the racemic α-hydroxy ketone. The subsequent Baeyer-Villiger oxidation and Williamson ether synthesis are generally high-yielding and reliable transformations. The choice between the asymmetric reduction and kinetic resolution will depend on factors such as catalyst availability, cost, and desired throughput. This guide provides a robust framework for researchers and professionals in the field of drug development to access this valuable chiral building block.

References

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 12. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to Substituted Oxepan-2-ones: A Review of the Literature and Patents as a Proxy for (7R)-7-Propan-2-yloxepan-2-one

As of late 2025, a direct and detailed body of literature or patents specifically pertaining to "(7R)-7-Propan-2-yloxepan-2-one" remains elusive. However, the broader class of substituted oxepan-2-ones, also known as substituted ε-caprolactones, is a field rich with scientific investigation, particularly concerning their synthesis, polymerization, and biomedical applications. This technical guide will, therefore, provide a comprehensive overview of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of molecules like this compound. The synthesis methodologies, potential biological activities, and experimental protocols detailed herein for related structures can serve as a foundational resource for the prospective investigation of this specific, yet uncharacterized, molecule.

Chemical Properties and Synthesis of Substituted Oxepan-2-ones

Substituted oxepan-2-ones are derivatives of ε-caprolactone, a seven-membered cyclic ester. The introduction of substituents at various positions on the oxepane ring can significantly alter the chemical and physical properties of the monomer and the resulting polymer, poly(ε-caprolactone) (PCL). These modifications can influence crystallinity, degradation rate, and hydrophilicity, and can introduce specific functionalities for drug conjugation or cell targeting.

The synthesis of substituted oxepan-2-ones can be broadly categorized into two main approaches: the derivatization of a pre-existing oxepan-2-one or the cyclization of a functionalized open-chain precursor.

Table 1: Synthesis Strategies for Substituted Oxepan-2-ones

| Synthesis Strategy | Description | Key Reagents/Conditions | Potential Substituents |

| Ring-Opening Polymerization (ROP) of substituted ε-caprolactones | Copolymerization of a functionalized caprolactone with ε-caprolactone. | Al(OiPr)₃, Sn(Oct)₂, various organocatalysts | Alkyl, halo, hydroxyl, azide, alkyne, etc. |

| Post-polymerization functionalization | Modification of a pre-formed PCL chain. | Lithium diisopropylamide (LDA) followed by electrophilic substitution. | A wide range of electrophiles can be introduced. |

| Baeyer-Villiger oxidation of substituted cyclohexanones | Oxidation of a corresponding cyclohexanone derivative. | meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide. | Alkoxy, alkyl, hydroxyl. |

| Cyclization of functionalized hydroxy acids | Intramolecular esterification of a 7-hydroxyheptanoic acid derivative. | Acid or base catalysis. | Dependent on the precursor hydroxy acid. |

Experimental Protocols

Synthesis of α-Chloro-ε-caprolactone

A common precursor for further functionalization is α-chloro-ε-caprolactone. A representative synthesis involves the oxidation of α-chlorocyclohexanone.

Materials:

-

α-Chlorocyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve α-chlorocyclohexanone in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA portion-wise over a period of 1 hour, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Potential Biological Activities of Substituted Oxepan-2-ones

While data on this compound is not available, the broader class of substituted lactones and related heterocyclic compounds has been explored for various biological activities. These studies provide a basis for speculating on the potential applications of novel substituted oxepan-2-ones.

For instance, various alkoxy-substituted heterocyclic compounds have demonstrated a range of biological effects. Studies on 7-alkoxy[1][2][3]triazolo[3,4-b]benzothiazol-3(2H)-ones revealed anticonvulsant activities, with the potency influenced by the nature of the alkoxy group.[4] Furthermore, 2'-hydroxy-4'-alkoxy chalcone derivatives have been shown to exert cytotoxic activity against cancer cell lines through the mitochondrial apoptotic pathway.[5]

The incorporation of substituted caprolactone monomers into PCL polymers is a well-established strategy to enhance the biological functionality of this biocompatible and biodegradable polyester.[2][6] These modifications can improve cell adhesion, allow for the covalent attachment of bioactive molecules, and modulate the drug release profile from PCL-based delivery systems.[2][6]

Signaling Pathways and Experimental Workflows

The design and synthesis of biologically active molecules often involve a structured workflow, from initial concept to final product. The following diagram illustrates a typical workflow for the development of novel substituted oxepan-2-ones.

References

- 1. mdpi.com [mdpi.com]

- 2. Addition of biological functionality to poly(epsilon-caprolactone) films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphiphilic copolymers of epsilon-caprolactone and gamma-substituted epsilon-caprolactone. Synthesis and functionalization of poly(D,L-lactide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (7R)-7-Propan-2-yloxepan-2-one: A Technical Guide to Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, key starting materials, and critical precursors for the preparation of the chiral lactone, (7R)-7-propan-2-yloxepan-2-one. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the substituted caprolactone scaffold in various biologically active compounds. This document details the necessary chemical transformations, providing experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The primary synthetic route to this compound involves a two-step sequence. The retrosynthetic analysis identifies 2-isopropoxycyclohexanone as the immediate precursor. This substituted cyclohexanone can then be subjected to an enantioselective Baeyer-Villiger oxidation to introduce the oxygen atom into the ring and establish the desired (R)-stereocenter at the 7-position.

The synthesis of the 2-isopropoxycyclohexanone precursor can be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers. This involves the reaction of an alkoxide with an alkyl halide. Two primary approaches are considered: the reaction of 2-hydroxycyclohexanone with an isopropyl halide or the reaction of a 2-halocyclohexanone with sodium isopropoxide.

Figure 1: Retrosynthetic analysis for this compound.

Starting Materials and Precursor Synthesis

The synthesis of this compound begins with readily available starting materials. The key precursor, 2-isopropoxycyclohexanone, is synthesized as follows:

Synthesis of 2-Isopropoxycyclohexanone via Williamson Ether Synthesis

This method offers a straightforward approach to the desired precursor. The selection of reactants can be tailored based on the availability of starting materials.

Method A: From 2-Hydroxycyclohexanone and Isopropyl Halide

This route involves the deprotonation of 2-hydroxycyclohexanone to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Method B: From 2-Halocyclohexanone and Sodium Isopropoxide

Alternatively, a 2-halocyclohexanone can be reacted with sodium isopropoxide. This is often a convenient method as 2-chlorocyclohexanone and 2-bromocyclohexanone are commercially available or can be readily prepared from cyclohexanone.

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures):

Preparation of Sodium Isopropoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry isopropanol.

-

Carefully add sodium metal in small portions to the isopropanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide.

Synthesis of 2-Isopropoxycyclohexanone:

-

To the freshly prepared solution of sodium isopropoxide in isopropanol, add 2-chlorocyclohexanone dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-isopropoxycyclohexanone.

Enantioselective Baeyer-Villiger Oxidation

The key step in establishing the chirality of the final product is the enantioselective Baeyer-Villiger oxidation of the prochiral 2-isopropoxycyclohexanone. This reaction utilizes a chiral catalyst to selectively produce the (R)-enantiomer of the lactone. Chiral N,N'-dioxide-Sc(III) complexes have been shown to be highly effective catalysts for this transformation.[1]

Figure 2: Enantioselective Baeyer-Villiger oxidation workflow.

Experimental Protocol (Adapted from Feng, et al.): [1]

-

In a dry reaction vial under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand and Sc(OTf)₃ in a suitable anhydrous solvent (e.g., ethyl acetate) at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Cool the reaction mixture to the specified temperature (e.g., -20 °C).

-

Add a solution of 2-isopropoxycyclohexanone in the same solvent to the catalyst mixture.

-

Add the oxidant, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise over a period of time.

-

Stir the reaction at the same temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent, and wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Quantitative Data

The following tables summarize typical quantitative data for the key transformations, based on literature reports for analogous substrates.

Table 1: Synthesis of 2-Alkoxycyclohexanones via Williamson Ether Synthesis

| Starting Material (Halide) | Starting Material (Alkoxide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Chlorocyclohexanone | Sodium Isopropoxide | Isopropanol | Reflux | 4-8 | 70-85 | General Procedure |

| 2-Bromocyclohexanone | Sodium Isopropoxide | Isopropanol | Reflux | 2-6 | 75-90 | General Procedure |

Table 2: Enantioselective Baeyer-Villiger Oxidation of 2-Substituted Cyclohexanones

| Substrate | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Arylcyclohexanones | L-Pipecolinamide-derived N,N'-dioxide | m-CPBA | Ethyl Acetate | -20 | up to 99 | up to 95 | [1] |

| 2-Alkylcyclohexanones | L-Proline-derived N,N'-dioxide | m-CPBA | Ethyl Acetate | -20 | 85-95 | 80-92 | [1] |

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key steps involve a robust Williamson ether synthesis to prepare the 2-isopropoxycyclohexanone precursor, followed by a highly enantioselective Baeyer-Villiger oxidation using a chiral scandium catalyst. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block. Careful execution of the experimental procedures and purification techniques are crucial for obtaining the target molecule in high yield and optical purity.

References

Theoretical and Computational Studies of (7R)-7-Propan-2-yloxepan-2-one: A Review of Available Literature

A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific theoretical and computational studies focused on the molecule (7R)-7-Propan-2-yloxepan-2-one. Despite a thorough search for research pertaining to its synthesis, theoretical modeling, and computational analysis, no dedicated papers or datasets were identified for this specific compound.

While direct research on this compound is not available, the parent structure, oxepan-2-one, more commonly known as ε-caprolactone, has been the subject of numerous theoretical and computational investigations.[1][2][3] These studies often explore its polymerization mechanisms, thermodynamic properties, and the impact of various substituents on its chemical behavior.

For instance, research on ε-caprolactone and its derivatives frequently employs quantum mechanical methods, such as Density Functional Theory (DFT), to analyze aspects like ring strain, reactivity, and electronic structure.[1][4] Such computational approaches are instrumental in understanding the ring-opening polymerization (ROP) of caprolactones, a process of significant industrial importance for the production of biodegradable polyesters.[1][5][6]

Furthermore, molecular modeling techniques have been applied to investigate the thermodynamic properties of lactones and their mixtures.[2][3] These studies provide insights into phase behavior and can aid in the design of novel molecules and manufacturing processes.

It is important to note, however, that while these studies on ε-caprolactone and its substituted analogues provide a foundational understanding of this class of molecules, the specific effects of the (7R)-7-propan-2-yloxy substituent on the stereochemistry and electronic properties of the oxepan-2-one ring have not been documented in the available scientific literature. Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways specifically for this compound cannot be generated at this time.

Future research initiatives would be necessary to elucidate the unique theoretical and computational characteristics of this compound. Such studies would likely involve de novo computational modeling to predict its structural, electronic, and reactive properties, followed by experimental synthesis and characterization to validate the theoretical findings.

References

- 1. Oxan-2-one;oxepan-2-one | 29612-36-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (7R)-7-Propan-2-yloxepan-2-one in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: (7R)-7-Propan-2-yloxepan-2-one is a chiral ε-caprolactone derivative. While specific applications and detailed experimental protocols for this exact compound are not extensively documented in publicly available scientific literature, its structural features suggest its utility as a chiral building block in asymmetric synthesis. This document provides a general overview of the potential applications of chiral ε-lactones, drawing analogies to infer the possible uses of this compound in the synthesis of complex molecules and polymers.

Introduction to Chiral ε-Lactones

Chiral lactones, including ε-caprolactone derivatives, are valuable intermediates in organic synthesis. Their importance stems from the presence of a stereocenter, which can be used to introduce chirality into a target molecule. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety. Chiral building blocks like substituted oxepan-2-ones are sought after for the construction of complex natural products and bioactive molecules.

The general class of ε-lactones can be synthesized through various methods, including enantioselective halolactonization and enzymatic kinetic resolution. These methods allow for the preparation of optically pure lactones that can serve as versatile starting materials for a range of chemical transformations.

Potential Applications in Organic Synthesis

Based on the reactivity of analogous chiral ε-lactones, this compound could potentially be utilized in the following areas:

-

Asymmetric Synthesis of Natural Products: The chiral center at the 7-position can be transferred to a more complex molecule. The lactone can undergo ring-opening reactions with various nucleophiles (e.g., organometallics, amines, alcohols) to afford optically active hydroxy acids or their derivatives. These products can then be further elaborated to construct the carbon skeleton of natural products.

-

Synthesis of Chiral Polymers: ε-Caprolactone is a well-known monomer for ring-opening polymerization to produce polycaprolactone (PCL), a biodegradable polyester. Chiral substituted ε-caprolactones can be used to synthesize stereoregular polymers with specific properties, such as altered thermal behavior, degradation rates, and crystallinity. The isopropoxy group in this compound would introduce functionality and chirality along the polymer chain.

-

Development of Novel Bioactive Molecules: The oxepane ring is a structural motif found in some biologically active compounds. By using this compound as a starting material, novel derivatives could be synthesized and screened for potential therapeutic activities.

Generalized Experimental Protocols

The following are generalized protocols for reactions that chiral ε-lactones might undergo. These are provided for illustrative purposes and would require optimization for the specific substrate, this compound.

Protocol 3.1: Nucleophilic Ring-Opening with an Amine

This protocol describes the aminolysis of a chiral ε-lactone to form a chiral amide.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Lewis acid catalyst (optional, e.g., Yb(OTf)₃)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.1 equivalents) to the solution.

-

If using a catalyst, add the Lewis acid (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired chiral amide.

Table 1: Hypothetical Data for Amine Ring-Opening

| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | None | 25 | 24 | 75 |

| 2 | Benzylamine | Yb(OTf)₃ | 25 | 8 | 92 |

| 3 | Morpholine | None | 40 | 12 | 88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 3.2: Ring-Opening Polymerization (ROP)

This protocol outlines a general procedure for the synthesis of a chiral polyester via ROP.

Materials:

-

This compound (monomer)

-

Initiator (e.g., Benzyl alcohol)

-

Catalyst (e.g., Tin(II) octoate (Sn(Oct)₂))

-

High-boiling point solvent (e.g., Toluene)

Procedure:

-

Add the monomer, initiator, and catalyst to a flame-dried Schlenk flask under an inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to a high temperature (e.g., 110-130 °C) with stirring.

-

Monitor the polymerization progress by observing the increase in viscosity of the reaction mixture.

-

After the desired time, cool the reaction to room temperature.

-

Dissolve the viscous mixture in a suitable solvent (e.g., DCM) and precipitate the polymer by adding it to a non-solvent (e.g., cold methanol).

-

Filter the precipitated polymer and dry it under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for its structure.

Visualizations

Caption: General workflow for the synthesis and potential applications of a chiral ε-lactone.

Caption: Generalized scheme for the nucleophilic ring-opening of a chiral ε-lactone.

Disclaimer: The information provided in these application notes is based on general principles of organic chemistry and the known reactivity of structurally similar compounds. Due to the limited specific data on this compound in the scientific literature, the protocols and applications described herein are intended to be illustrative and may require substantial optimization. Researchers should conduct their own literature searches and exercise appropriate caution when planning and executing any new synthetic procedures.

Application Notes and Protocols for (7R)-7-Propan-2-yloxepan-2-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R)-7-Propan-2-yloxepan-2-one is a valuable chiral building block in organic synthesis, particularly for the construction of complex, stereochemically defined molecules. Its ε-caprolactone core, substituted at the stereogenic C7 position with an isopropoxy group, offers a unique combination of functionality and chirality. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block in medicinal chemistry and drug development.

Introduction

Chiral lactones are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The defined stereochemistry at the C7 position of this compound makes it an attractive starting material for asymmetric synthesis, allowing for the introduction of chirality early in a synthetic sequence. This can significantly improve the efficiency and stereoselectivity of the overall synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient synthetic strategy involves three key transformations:

-

Enantioselective Alkylation: Asymmetric synthesis of (R)-2-isopropylcyclohexanone.

-

Regio- and Stereoselective Oxidation: Baeyer-Villiger oxidation of the chiral ketone to the corresponding chiral lactone, (7R)-7-hydroxyoxepan-2-one.

-

Etherification: Introduction of the isopropoxy group at the C7 position.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-2-Isopropylcyclohexanone

This protocol is based on the asymmetric alkylation of cyclohexanone using a chiral auxiliary.

-

Materials:

-

Cyclohexanone

-

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

Lithium diisopropylamide (LDA)

-

2-Bromopropane

-

Diisopropylamine

-

n-Butyllithium

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes to generate LDA.

-

In a separate flask, dissolve cyclohexanone and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in dry THF. Cool the solution to 0 °C and stir for 2 hours to form the corresponding SAMP-hydrazone.

-

Cool the hydrazone solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 4 hours at this temperature.

-

Add 2-bromopropane to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Hydrolyze the crude product with aqueous HCl to afford (R)-2-isopropylcyclohexanone.

-

Purify the product by column chromatography on silica gel.

-

| Parameter | Value |

| Typical Yield | 60-70% |

| Enantiomeric Excess (ee) | >95% |

Protocol 2: Baeyer-Villiger Oxidation of (R)-2-Isopropylcyclohexanone

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the regioselective oxidation of the chiral ketone. The migratory aptitude of the more substituted carbon leads to the desired ε-caprolactone.

-

Materials:

-

(R)-2-Isopropylcyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (R)-2-isopropylcyclohexanone in DCM and cool the solution to 0 °C.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution and Na₂SO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (7R)-7-hydroxyoxepan-2-one.

-

| Parameter | Value |

| Typical Yield | 75-85% |

| Diastereomeric Ratio | >98:2 |

Protocol 3: Etherification of (7R)-7-Hydroxyoxepan-2-one (Williamson Ether Synthesis)

This protocol describes the formation of the isopropyl ether under basic conditions.

-

Materials:

-

(7R)-7-Hydroxyoxepan-2-one

-

Sodium hydride (NaH)

-

2-Bromopropane or Isopropyl iodide

-

Dry tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a suspension of NaH in dry THF at 0 °C, add a solution of (7R)-7-hydroxyoxepan-2-one in dry THF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add 2-bromopropane or isopropyl iodide and stir the reaction mixture at room temperature overnight.

-

Quench the reaction carefully with saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to obtain this compound.

-

| Parameter | Value |

| Typical Yield | 80-90% |

Alternative Protocol 3a: Mitsunobu Reaction for Etherification

The Mitsunobu reaction provides an alternative for the etherification with inversion of configuration if the opposite enantiomer of the starting alcohol is used.[1][2][3][4][5]

-

Materials:

-

(7S)-7-Hydroxyoxepan-2-one

-

Isopropanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]

-

Dry tetrahydrofuran (THF)

-

-

Procedure:

| Parameter | Value |

| Typical Yield | 60-80% |

Applications in Synthesis

This compound serves as a versatile chiral building block for the synthesis of various complex molecules, particularly those with applications in drug discovery. The lactone functionality can be manipulated in several ways, including ring-opening reactions with various nucleophiles to introduce diverse functionalities.

Caption: Synthetic utility of this compound.

Synthesis of Chiral Hydroxy Acids

Ring-opening of the lactone with a hydroxide source provides a straightforward route to the corresponding chiral 6-hydroxy-7-isopropoxyheptanoic acid. This intermediate can be a valuable precursor for the synthesis of various natural products and their analogues.

Protocol 4: Hydrolysis of this compound

-

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to pH ~3.

-

Extract the product with ethyl acetate.

-